molecular formula C9H9ClF2N2O B2928872 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea CAS No. 2168354-72-9

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea

Cat. No.: B2928872
CAS No.: 2168354-72-9
M. Wt: 234.63
InChI Key: CCIKTRZLAGTVRI-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a difluorophenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 3,4-difluoroaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the ethyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in biochemical pathways. The chloroethyl group could facilitate binding to certain molecular targets, while the difluorophenyl group may enhance its stability or activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-phenylurea: Lacks the difluoro substituents, which may affect its reactivity and properties.

    1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: Contains only one fluorine atom, potentially altering its chemical behavior.

    1-(2-Bromoethyl)-3-(3,4-difluorophenyl)urea: Substitution of chlorine with bromine can lead to different reactivity patterns.

Uniqueness

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea is unique due to the presence of both chloroethyl and difluorophenyl groups, which may confer distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKTRZLAGTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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